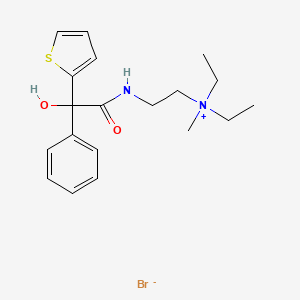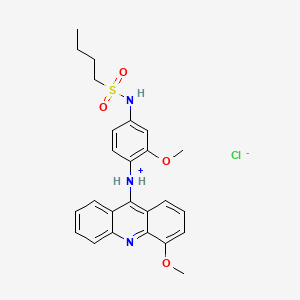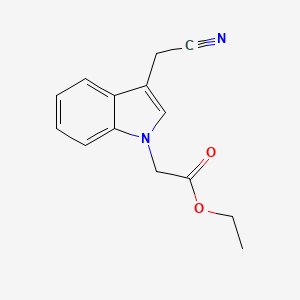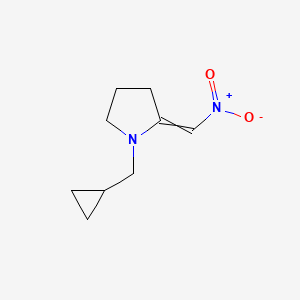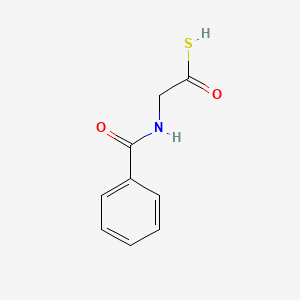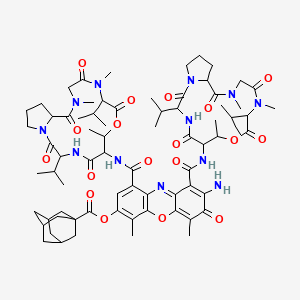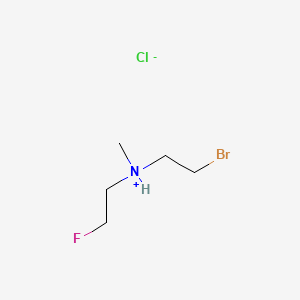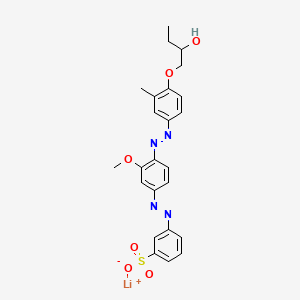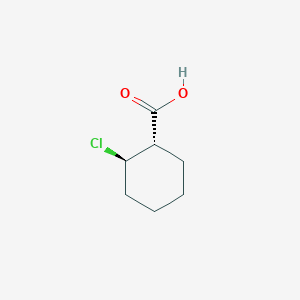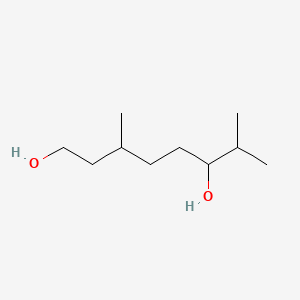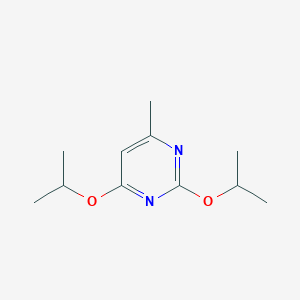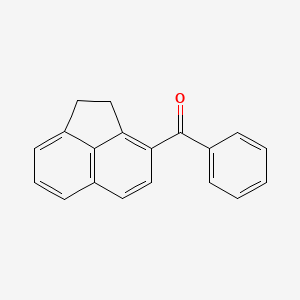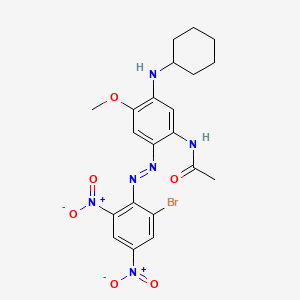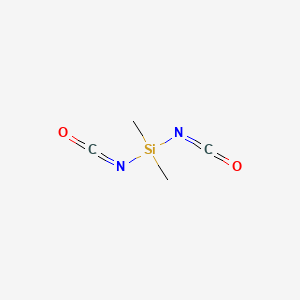
Diisocyanatodimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisocyanatodimethylsilane is a chemical compound with the molecular formula C₄H₆N₂O₂Si. It is characterized by the presence of two isocyanate groups attached to a silicon atom, making it a unique organosilicon compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisocyanatodimethylsilane can be synthesized through the reaction of dimethylchlorosilane with phosgene and ammonia. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH₃)₂SiCl₂+COCl₂+NH₃→(CH₃)₂Si(NCO)₂+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the toxic and reactive intermediates. The process requires stringent safety measures to prevent exposure to hazardous chemicals such as phosgene .
Chemical Reactions Analysis
Types of Reactions
Diisocyanatodimethylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form dimethylsilanediol and carbon dioxide.
Polymerization: Can react with diols or diamines to form polyurethanes or polyureas.
Substitution: The isocyanate groups can be substituted with other nucleophiles such as alcohols or amines.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Polymerization: Requires catalysts such as dibutyltin dilaurate and is conducted at elevated temperatures.
Substitution: Involves nucleophiles like alcohols or amines under mild conditions.
Major Products
Hydrolysis: Produces dimethylsilanediol and carbon dioxide.
Polymerization: Forms polyurethanes or polyureas.
Substitution: Yields carbamates or ureas depending on the nucleophile used.
Scientific Research Applications
Diisocyanatodimethylsilane has several applications in scientific research:
Polymer Chemistry: Used as a building block for synthesizing polyurethanes and polyureas with unique properties.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical devices due to its reactivity and ability to form stable polymers
Mechanism of Action
The mechanism of action of diisocyanatodimethylsilane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as water, alcohols, and amines, leading to the formation of various products. The molecular targets include hydroxyl and amino groups in other molecules, facilitating the formation of urethane or urea linkages. This reactivity is harnessed in polymerization reactions to create materials with desired properties .
Comparison with Similar Compounds
Similar Compounds
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes.
Isophorone diisocyanate (IPDI): Another aliphatic diisocyanate with applications in coatings and elastomers.
Methylenediphenyl diisocyanate (MDI): An aromatic diisocyanate widely used in the production of rigid foams and elastomers.
Toluene diisocyanate (TDI): An aromatic diisocyanate used in flexible foams and coatings
Uniqueness
Diisocyanatodimethylsilane is unique due to its silicon backbone, which imparts distinct properties compared to other diisocyanates. The presence of silicon can enhance the thermal stability and flexibility of the resulting polymers, making it valuable for specific applications in materials science and engineering .
Properties
CAS No. |
5587-62-2 |
|---|---|
Molecular Formula |
C4H6N2O2Si |
Molecular Weight |
142.19 g/mol |
IUPAC Name |
diisocyanato(dimethyl)silane |
InChI |
InChI=1S/C4H6N2O2Si/c1-9(2,5-3-7)6-4-8/h1-2H3 |
InChI Key |
ICFCQEJDICSLOV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)
